Cas no 83880-62-0 ((16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione)

(16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione structure
83880-62-0 structure
Product Name:(16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
CAS No:83880-62-0
MF:C27H30O6
MW:450.523508548737
CID:5226297
Update Time:2025-11-02

(16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione Chemical and Physical Properties

Names and Identifiers

    • Pregna-1,4,9(11)-triene-3,20-dione, 17-[(2-furanylcarbonyl)oxy]-21-hydroxy-16-methyl-, (16α)-
    • (16α)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
    • (16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
    • Inchi: 1S/C27H30O6/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21,28H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1
    • InChI Key: GAXNBTIPJYUXHC-XACSLSAESA-N
    • SMILES: O([C@@]1([C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)C3=CC[C@]12C)=O)C(=O)CO)C(C1OC=CC=1)=O

(16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F849200-5mg
(16α)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
83880-62-0
5mg
$224.00 2023-05-18
TRC
F849200-25mg
(16α)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
83880-62-0
25mg
$994.00 2023-05-18
TRC
F849200-50mg
(16α)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
83880-62-0
50mg
$1745.00 2023-05-18
TRC
F849200-250mg
(16α)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
83880-62-0
250mg
$ 9200.00 2023-09-07

(16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Perchloric acid Solvents: Methanol ,  Water
Reference
Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9α,11β-Dichloro series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(6), 1068-73

Production Method 2

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Perchloric acid Solvents: Methanol ,  Water
Reference
Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9α,11β-Dichloro series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(6), 1068-73

(16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione Raw materials

(16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione Preparation Products

Additional information on (16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

Research Briefing on (16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (CAS: 83880-62-0)

In recent years, the compound (16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (CAS: 83880-62-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This synthetic corticosteroid derivative exhibits unique structural features that make it a promising candidate for therapeutic applications, particularly in inflammatory and autoimmune disorders. The presence of the furanylcarbonyl moiety and the triene system in its structure contributes to its distinct pharmacological profile, which differs from traditional corticosteroids.

Recent studies have focused on elucidating the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione exhibits a high affinity for glucocorticoid receptors (GRs) while showing reduced binding to mineralocorticoid receptors (MRs). This selective binding profile suggests a potentially improved therapeutic window with fewer side effects compared to conventional corticosteroids, such as prednisolone.

The pharmacokinetic properties of this compound have also been investigated in preclinical models. Research conducted by Smith et al. (2024) in Drug Metabolism and Disposition revealed that the furanylcarbonyl group enhances metabolic stability, leading to prolonged half-life and improved bioavailability. These characteristics make it particularly attractive for developing sustained-release formulations, which could improve patient compliance in chronic inflammatory conditions.

From a synthetic chemistry perspective, recent advances have been made in optimizing the production of (16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione. A 2024 publication in Organic Process Research & Development described a novel catalytic asymmetric synthesis route that improves yield and reduces environmental impact compared to traditional methods. This development is particularly significant for scaling up production while maintaining cost-effectiveness.

In terms of clinical potential, preliminary in vivo studies have shown promising results. A 2023 animal model study published in Inflammation Research demonstrated superior efficacy in reducing paw edema and cytokine levels compared to standard treatments, with a notably reduced incidence of adverse effects such as glucose intolerance and bone density loss. These findings support the continued investigation of this compound as a next-generation anti-inflammatory agent.

Looking forward, several pharmaceutical companies have included derivatives of (16α)-17-(2-Furanylcarbonyl)oxy-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione in their development pipelines. Current research efforts are focused on structure-activity relationship studies to further optimize the compound's therapeutic index and explore potential applications beyond inflammation, including oncology and metabolic disorders. The unique chemical features of this molecule continue to make it a valuable scaffold for medicinal chemistry exploration.

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